3-[4-(dimethylamino)phenyl]propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h5-8,13H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMQOXACKWYUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234935 | |
| Record name | 3-(p-(Dimethylamino)phenyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85665-76-5 | |
| Record name | 4-(Dimethylamino)benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85665-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(p-(Dimethylamino)phenyl)propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085665765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(p-(Dimethylamino)phenyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[p-(dimethylamino)phenyl]propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-(P-(DIMETHYLAMINO)PHENYL)PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q20A9U02D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Strategic Synthetic Methodologies and Pathways for 3 4 Dimethylamino Phenyl Propan 1 Ol
Retrosynthetic Disconnections and Key Intermediates
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. wikipedia.orgias.ac.in For 3-[4-(dimethylamino)phenyl]propan-1-ol, several logical disconnections can be proposed to identify key intermediates and synthons.
Primary Disconnections:
C-C Bond Disconnection (A): A primary disconnection can be made between the aromatic ring and the propyl side chain. This leads to a nucleophilic 4-(dimethylamino)phenyl synthon and an electrophilic 3-hydroxypropyl synthon. The corresponding synthetic equivalents would be an organometallic reagent derived from a 4-halo-N,N-dimethylaniline and an epoxide like oxetane (B1205548) or a 3-halopropanol.
C-O Bond Disconnection (B): Disconnecting the alcohol C-O bond suggests a functional group interconversion (FGI). The alcohol can be derived from the reduction of a corresponding carbonyl group, such as an aldehyde, ketone, ester, or carboxylic acid. This points to key intermediates like 3-[4-(dimethylamino)phenyl]propanal, 3-[4-(dimethylamino)phenyl]propanoic acid, or its esters.
C-N Bond Disconnection (C): A disconnection at the aryl C-N bond suggests forming the dimethylamino group on a pre-existing phenylpropanol backbone. This is generally a less common approach but could involve the reaction of 4-aminophenylpropanol with a methylating agent.
Based on these disconnections, the most viable synthetic strategies involve either forming the aryl-alkyl C-C bond using organometallic chemistry or constructing the propanol (B110389) side chain on a pre-functionalized aromatic ring, followed by reduction of a carbonyl intermediate.
Preparation of Precursor Molecules
The successful synthesis of the target molecule relies on the efficient preparation of key precursor molecules containing either the aromatic or the aliphatic components.
The primary aromatic precursor is a derivative of N,N-dimethylaniline.
4-(Dimethylamino)benzaldehyde (B131446): This is a versatile precursor that can be synthesized via the Vilsmeier-Haack reaction. In this process, N,N-dimethylaniline is formylated using a mixture of phosphorus oxychloride and dimethylformamide (DMF). prepchem.comgoogle.com The reaction provides the aldehyde in high yield, which can then be used in various condensation reactions to build the three-carbon side chain. prepchem.com
4-Bromo-N,N-dimethylaniline: This precursor is essential for organometallic coupling routes. It is typically prepared by the electrophilic bromination of N,N-dimethylaniline. guidechem.com The reaction is often carried out using bromine in glacial acetic acid, which selectively yields the para-substituted product due to the strong activating and directing effect of the dimethylamino group. prepchem.com Alternatively, N-bromosuccinimide can be used as the bromine source. guidechem.com Another method involves the direct methylation of 4-bromoaniline (B143363) using reagents like methyl chloride or dimethyl sulfate (B86663) in the presence of a base. researchgate.net
A key strategy involves the creation of a carbonyl compound at the C1 position of the propyl chain, which can then be reduced to the target alcohol.
From 4-(Dimethylamino)benzaldehyde: A common method to extend the carbon chain is through a Knoevenagel or Perkin condensation. For instance, reacting 4-(dimethylamino)benzaldehyde with malonic acid can yield 4-(dimethylamino)cinnamic acid. Subsequent reduction of both the alkene and the carboxylic acid functionalities would lead to the target molecule.
Heck Reaction: The Heck reaction provides another powerful method for C-C bond formation. matthey.com Coupling an aryl halide, such as 4-bromo-N,N-dimethylaniline, with an acrylic acid ester (e.g., ethyl acrylate) using a palladium catalyst can generate the corresponding ethyl 4-(dimethylamino)cinnamate. asianpubs.orgmisuratau.edu.lytandfonline.com This unsaturated ester is an excellent precursor for reductive methodologies.
The following table summarizes key precursor molecules and their typical synthetic routes.
| Precursor Molecule | Starting Material(s) | Key Reaction Type |
| 4-(Dimethylamino)benzaldehyde | N,N-Dimethylaniline, DMF, POCl₃ | Vilsmeier-Haack |
| 4-Bromo-N,N-dimethylaniline | N,N-Dimethylaniline, Bromine | Electrophilic Aromatic Substitution |
| 4-(Dimethylamino)cinnamic Acid | 4-(Dimethylamino)benzaldehyde, Malonic Acid | Knoevenagel Condensation |
| Ethyl 4-(Dimethylamino)cinnamate | 4-Bromo-N,N-dimethylaniline, Ethyl Acrylate | Heck Coupling |
| 3-[4-(Dimethylamino)phenyl]propanoic Acid | 4-(Dimethylamino)cinnamic Acid | Catalytic Hydrogenation |
Primary Synthetic Approaches
With the necessary precursors in hand, the final steps toward this compound can be executed through reductive or organometallic methodologies.
The reduction of a carbonyl or carboxylic acid group is a fundamental transformation in this synthesis. The choice of reducing agent is critical to ensure chemoselectivity, especially when unsaturated bonds are present.
Reduction of Unsaturated Esters/Acids: Precursors like 4-(dimethylamino)cinnamic acid or its esters require reduction of both the carbon-carbon double bond and the carbonyl group. Catalytic hydrogenation is a highly effective method for this transformation. researchgate.net Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can reduce both functional groups simultaneously under a hydrogen atmosphere. organic-chemistry.org
Reduction of Saturated Carboxylic Acids/Esters: If the C=C double bond is first reduced selectively, the resulting 3-[4-(dimethylamino)phenyl]propanoic acid or its ester can then be reduced to the alcohol. chemicalbook.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for this step, as sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters. wikipedia.org
Reduction of Aldehydes/Ketones: Should a synthetic route yield an aldehyde or ketone precursor, milder reducing agents like sodium borohydride are sufficient to produce the alcohol.
The table below outlines various reductive methods applicable to different precursors.
| Precursor Type | Reducing Agent(s) | Target Functional Group | Notes |
| α,β-Unsaturated Ester/Acid | H₂ / Pd/C, PtO₂ | C=C and C=O | Simultaneous reduction of both groups is common. |
| Saturated Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid | Requires anhydrous conditions and careful workup. |
| Saturated Ester | Lithium Aluminum Hydride (LiAlH₄) | Ester | Requires anhydrous conditions. |
| Saturated Aldehyde/Ketone | Sodium Borohydride (NaBH₄) | Aldehyde/Ketone | Milder conditions, often performed in alcoholic solvents. |
An alternative to building the side chain via condensation and reduction is to form the key aryl-alkyl bond directly using an organometallic reagent. This approach offers a convergent synthesis pathway.
Grignard Reagents with Epoxides: A powerful method for creating a primary alcohol with a two-carbon extension is the reaction of a Grignard reagent with ethylene (B1197577) oxide. youtube.comlibretexts.orgvedantu.com To form a three-carbon chain, a Grignard reagent derived from 4-bromo-N,N-dimethylaniline (4-(dimethylamino)phenylmagnesium bromide) can be reacted with oxetane (a four-membered cyclic ether) or, more commonly, an electrophile like 3-chloro-1-propanol (B141029) (with protection of the hydroxyl group) or propylene (B89431) oxide. The reaction of a Grignard reagent with an epoxide, such as propylene oxide, proceeds via an SN2 mechanism, where the nucleophilic carbon of the Grignard reagent attacks the less sterically hindered carbon of the epoxide ring, leading to ring-opening. organicchemistrytutor.comchemistrysteps.com Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. organicchemistrytutor.com
The general scheme for this approach is as follows:
Formation of Grignard Reagent: 4-Bromo-N,N-dimethylaniline reacts with magnesium metal in an ether solvent to form 4-(dimethylamino)phenylmagnesium bromide.
Coupling Reaction: The Grignard reagent is then added to a suitable three-carbon electrophile, such as propylene oxide, to form the carbon skeleton.
Workup: Aqueous acid is added to quench the reaction and protonate the alkoxide, yielding the final product, this compound.
This organometallic approach provides a direct and often high-yielding route to the target molecule, avoiding the multiple reduction steps required in other pathways.
Nucleophilic Addition Strategies
Nucleophilic addition reactions are a cornerstone of organic synthesis for constructing carbon-carbon bonds and introducing functional groups. For the synthesis of this compound, these strategies typically involve the reaction of an organometallic nucleophile with an appropriate electrophile.
One prominent strategy involves the use of a Grignard reagent. A Grignard reagent could be prepared from a halo-substituted N,N-dimethylaniline, such as 4-bromo-N,N-dimethylaniline, by reacting it with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This organomagnesium halide is a potent carbon-based nucleophile. masterorganicchemistry.comlibretexts.org The subsequent reaction of this Grignard reagent with ethylene oxide provides a direct route to extend the carbon chain by two atoms and introduce a terminal alcohol functionality. The nucleophilic attack of the Grignard reagent opens the strained three-membered epoxide ring, leading to a primary alcohol after acidic workup. libretexts.orgdoubtnut.comchegg.com
An alternative nucleophilic addition approach is the Reformatsky reaction. wikipedia.orgnumberanalytics.com This reaction employs an organozinc reagent, typically formed by treating an α-halo ester with zinc dust. libretexts.org For this synthesis, 4-(dimethylamino)benzaldehyde would serve as the electrophilic carbonyl compound. The organozinc enolate, generated from an α-haloacetate like ethyl bromoacetate, would add to the aldehyde to form a β-hydroxy ester. iitk.ac.inorganic-chemistry.org Subsequent reduction of the ester functional group in this intermediate, for instance using a strong reducing agent like lithium aluminum hydride (LiAlH₄), would yield the target 1,3-propanol structure. A key advantage of Reformatsky reagents is their lower reactivity compared to Grignard reagents, which can prevent unwanted side reactions. libretexts.org
Catalysis in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways for chemical transformations. In the context of synthesizing this compound, catalysis is particularly crucial for chemoselective reductions of unsaturated precursors.
A logical precursor for this compound is 4-(dimethylamino)cinnamaldehyde or its corresponding alcohol or ester derivatives. nih.govscbt.com The synthesis from these precursors requires the hydrogenation of both the carbon-carbon double bond (C=C) of the propenal side chain and the carbonyl (C=O) group. Achieving this transformation requires careful selection of catalysts and reaction conditions to ensure complete reduction without affecting the aromatic ring or the dimethylamino group.
Catalytic hydrogenation is a widely used method for such reductions. tcichemicals.com The choice of metal catalyst is critical for selectivity. Palladium-based catalysts, such as palladium on carbon (Pd/C), are highly effective for the hydrogenation of C=C double bonds. upc.eduorganic-chemistry.org In contrast, catalysts based on platinum (Pt), ruthenium (Ru), or rhodium (Rh) can be employed for the reduction of the carbonyl group. researchgate.netresearchgate.net To achieve the full reduction to the saturated alcohol, a two-step process could be envisioned, or a single catalyst system capable of reducing both functional groups could be used under specific conditions. For instance, Raney Nickel is a versatile catalyst used for the hydrogenation of various functional groups and has been employed in the synthesis of related amino alcohols. google.com
The following table illustrates the general selectivity of common hydrogenation catalysts for functional groups relevant to the synthesis from a cinnamaldehyde-type precursor.
| Catalyst | Primary Selectivity | Typical Support | Reference |
|---|---|---|---|
| Palladium (Pd) | C=C Hydrogenation | Carbon (C), Alumina (Al₂O₃) | upc.eduresearchgate.net |
| Platinum (Pt) | C=O Hydrogenation | Silica (B1680970) (SiO₂), Carbon (C) | researchgate.netthalesnano.com |
| Rhodium (Rh) | C=C Hydrogenation, Aromatic Hydrogenation | Carbon (C), Alumina (Al₂O₃) | organic-chemistry.orgresearchgate.net |
| Ruthenium (Ru) | C=O Hydrogenation | - | researchgate.net |
| Raney Nickel (Ra-Ni) | Broad (C=C, C=O, Nitro groups) | - | google.com |
The structure of this compound is achiral, meaning it does not have a stereocenter and cannot exist as different enantiomers or diastereomers. Therefore, stereoselective synthesis is not a requirement for the preparation of the target molecule itself.
However, it is an important consideration in synthetic chemistry for structurally related compounds. If a substituent were introduced at the first or second carbon of the propanol chain, a chiral center would be created, necessitating a stereoselective approach to obtain a single enantiomer. For example, the catalytic enantioselective addition of dialkylzinc reagents to the corresponding aldehyde in the presence of a chiral catalyst, such as (-)-3-exo-(dimethylamino)isoborneol (DAIB), is a well-established method for producing chiral secondary alcohols with high enantiomeric excess. orgsyn.org While not directly applicable to the synthesis of the achiral target compound, this methodology highlights the catalytic strategies available for producing chiral analogs.
Optimization of Reaction Conditions and Isolation Procedures
Optimizing reaction conditions is essential for maximizing product yield, minimizing reaction time, and ensuring the purity of the final compound. Key parameters that require careful tuning include the choice of solvent, reaction temperature, and pressure.
The solvent can profoundly influence a reaction's outcome by affecting reactant solubility, stabilizing transition states or reactive intermediates, and in some cases, participating in the reaction.
For nucleophilic addition strategies involving organometallic reagents, the choice of solvent is critical. Grignard reactions are almost exclusively carried out in aprotic ethereal solvents like diethyl ether or THF, which are necessary to solvate and stabilize the magnesium-based reagent. libretexts.org
In catalytic hydrogenation, the solvent choice can influence catalyst activity and selectivity. Alcohols such as ethanol (B145695) are common solvents for these reactions. thalesnano.com However, in some cases, non-polar solvents like toluene (B28343) or even water can be used, depending on the catalyst and substrate. google.comorgsyn.org For instance, in the reduction of a related compound, water was found to be a suitable solvent when using a Raney Nickel catalyst, which helped to reduce side reactions. google.com The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has also been shown to promote certain reactions, acting as both a solvent and a reaction promoter. mdpi.comresearchgate.net
Temperature and pressure are critical variables, particularly for catalytic hydrogenations which often involve a gaseous reactant (H₂). Increasing the temperature generally accelerates the reaction rate but can also lead to undesired side reactions or catalyst degradation. Similarly, increasing hydrogen pressure typically enhances the rate of hydrogenation and can influence the chemoselectivity of the reduction.
In the selective hydrogenation of cinnamaldehyde (B126680), a model substrate for the precursors of the target compound, both temperature and pressure significantly impact conversion and selectivity. thalesnano.com High pressure is often cited as a requirement for favoring the hydrogenation of the C=O bond over the C=C bond. thalesnano.com For example, one study on the hydrogenation of cinnamaldehyde using a Pt nanoparticle catalyst found that optimal conditions were 80°C and 60 bar, achieving high conversion and selectivity. thalesnano.com A patent describing the hydrogenation of a related amino ketone to an amino alcohol using a Raney Nickel catalyst specified a hydrogen pressure of 0.3–1.5 MPa (approximately 3-15 bar) and a temperature range of 25–80 °C. google.com
The interplay between these parameters is crucial for optimizing the synthesis. The following interactive table, based on representative data for cinnamaldehyde hydrogenation, illustrates how these conditions can be tuned.
| Temperature (°C) | Pressure (bar) | Effect on Conversion | Effect on Selectivity | Reference |
|---|---|---|---|---|
| Low (e.g., 20-40°C) | Low (e.g., 30 bar) | Lower Conversion | Varies with catalyst | thalesnano.com |
| High (e.g., 80-100°C) | Low (e.g., 30 bar) | Increased Conversion | Varies with catalyst | thalesnano.com |
| Low (e.g., 20-40°C) | High (e.g., 60-90 bar) | Moderate Conversion | Often favors C=O reduction | thalesnano.com |
| High (e.g., 80-100°C) | High (e.g., 60-90 bar) | Highest Conversion | Can be optimized for desired product | thalesnano.com |
Purification and Yield Enhancement Techniques
The successful synthesis of this compound with high purity and in substantial quantities hinges on the application of meticulous purification protocols and strategic optimization of reaction parameters. The selection of appropriate techniques is critical and is typically influenced by the scale of the reaction, the profile of impurities generated, and the requisite final purity of the compound.
Purification Methodologies
Post-synthesis, the crude product of this compound is often a mixture containing unreacted starting materials, catalysts, solvents, and various byproducts. Achieving analytical or pharmaceutical-grade purity necessitates one or more purification steps.
Column Chromatography: A primary technique for the purification of this compound is liquid chromatography. High-performance liquid chromatography (HPLC) methods have been developed for the analysis and preparative separation of this compound. sielc.com For preparative scale, column chromatography using silica gel as the stationary phase is a common practice. A solvent gradient, typically starting with a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to elute the components from the column. The separation is monitored by techniques such as thin-layer chromatography (TLC) to collect the fractions containing the pure product.
Recrystallization: For solid crude products, recrystallization is a powerful and economical method for achieving high purity. This technique exploits the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. The crude material is dissolved in a minimum amount of a suitable hot solvent, and upon slow cooling, the pure this compound crystallizes, leaving impurities behind in the solvent. The choice of solvent is paramount. For analogous compounds such as 3-methylamino-1-phenylpropanol, solvents like cyclohexane (B81311) have been successfully used for recrystallization. google.com Solvent mixtures, such as ethanol/ether or ethanol/toluene, have also been employed for similar structures to achieve optimal crystallization and purity. googleapis.com
Extraction and Washing: A standard work-up procedure involves liquid-liquid extraction to separate the product from the reaction mixture. After the reaction is complete, the mixture is often basified, for instance with an aqueous sodium hydroxide (B78521) solution, to ensure the amine is in its free base form. google.comgoogle.com The product is then extracted into an organic solvent immiscible with water, such as ethyl acetate. google.comgoogle.com The organic layer is subsequently washed with water or brine to remove residual water-soluble impurities before being dried over an anhydrous salt like sodium sulfate. google.com
Below is an interactive table summarizing common purification techniques.
| Purification Technique | Key Parameters | Principle | Typical Solvents/Reagents |
| Column Chromatography | Stationary Phase, Mobile Phase Gradient | Differential adsorption onto a solid support | Silica Gel, Hexane, Ethyl Acetate, Acetonitrile, Water sielc.com |
| Recrystallization | Solvent Selection, Cooling Rate | Differential solubility at varying temperatures | Cyclohexane, Ethanol, Toluene, Diethyl Ether google.comgoogleapis.com |
| Liquid-Liquid Extraction | pH Adjustment, Solvent Choice | Partitioning between two immiscible liquid phases | Ethyl Acetate, Water, Sodium Hydroxide google.comgoogle.com |
Yield Enhancement Techniques
Maximizing the yield of this compound involves the systematic optimization of the synthesis protocol. This process requires careful control over several critical reaction parameters.
Optimization of Reaction Conditions: The yield of a chemical reaction is highly sensitive to its conditions. Key factors include:
Temperature: Controlling the reaction temperature is crucial. For similar syntheses, such as hydrogenation reductions, temperatures can range from ambient (25°C) to moderately elevated (up to 80°C). google.com Optimal temperature selection balances reaction rate with the minimization of side-product formation.
Reaction Time: The duration of the reaction must be sufficient for completion but not so long as to cause product degradation. Progress is typically monitored using TLC or HPLC to determine the optimal endpoint.
Catalyst Selection and Loading: In catalytic reactions, such as hydrogenations using Raney Nickel, both the choice of catalyst and its concentration are vital. google.comgoogle.com The ratio of catalyst to substrate is a key parameter to optimize for efficient conversion. google.com
Pressure: For reactions involving gases, such as catalytic hydrogenation, pressure is a significant factor. Hydrogen pressures ranging from 0.3 to 1.5 MPa have been reported for the reduction of related precursors. google.com
Stoichiometry and Reagent Addition: Adjusting the molar ratios of reactants can drive the reaction equilibrium towards the desired product. In some cases, a slow, portion-wise addition of a reagent, such as sodium borohydride in reduction reactions, can improve control over the reaction and enhance the yield. google.com
The following table details key parameters for yield enhancement.
| Parameter | Optimization Strategy | Potential Impact on Yield |
| Temperature | Systematic variation and monitoring | Increases reaction rate; incorrect temperature can promote side reactions or decomposition. google.com |
| Pressure | Adjustment for gas-phase reactants | Affects reaction rate and efficiency in processes like catalytic hydrogenation. google.com |
| Catalyst Load | Varying the catalyst-to-substrate ratio | Optimizes conversion rate and minimizes catalyst-related side reactions. google.com |
| Reactant Stoichiometry | Modifying molar ratios of reactants | Can shift equilibrium to favor product formation and ensure complete conversion of a limiting reagent. |
| Work-up Procedure | pH control, efficient extraction | Minimizes product loss during isolation and purification steps. google.com |
By methodically refining these purification and reaction parameters, the synthesis of this compound can be rendered more efficient, resulting in a higher yield of the pure compound.
Chemical Reactivity and Functional Group Transformations of 3 4 Dimethylamino Phenyl Propan 1 Ol
Reactions of the Hydroxyl Group
The primary alcohol group is a key site for various transformations, including oxidation, esterification, etherification, and halogenation. The presence of the electron-donating dimethylamino group on the aromatic ring can influence the reactivity of the molecule, though its effect on the distant hydroxyl group is primarily inductive.
Oxidation Reactions to Carbonyl Derivatives
The primary alcohol functionality of 3-[4-(dimethylamino)phenyl]propan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, forming 3-[4-(dimethylamino)phenyl]propanal. Reagents such as Pyridinium Chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂) or a Swern oxidation using dimethyl sulfoxide (B87167) (DMSO), oxalyl chloride, and a hindered base like triethylamine (B128534) are effective for this transformation. These methods prevent over-oxidation to the carboxylic acid.
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid, yielding 3-[4-(dimethylamino)phenyl]propanoic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromium trioxide (CrO₃) in an acidic medium (Jones oxidation). Under these vigorous conditions, the tertiary amine may be susceptible to side reactions, particularly protonation under acidic conditions which deactivates the ring. stackexchange.com
| Starting Material | Oxidizing Agent | Product | Product Class |
| This compound | Pyridinium Chlorochromate (PCC) | 3-[4-(dimethylamino)phenyl]propanal | Aldehyde |
| This compound | Potassium Permanganate (KMnO₄) | 3-[4-(dimethylamino)phenyl]propanoic acid | Carboxylic Acid |
Esterification and Etherification Reactions
Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid), is a common method. jocpr.com For instance, reaction with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270), yields 3-[4-(dimethylamino)phenyl]propyl acetate. chemicalbook.com This reaction is generally efficient for primary alcohols. medcraveonline.com
Etherification: Ethers can be synthesized via the Williamson ether synthesis. This two-step process involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the corresponding ether, such as 1-methoxy-3-[4-(dimethylamino)phenyl]propane.
| Reaction Type | Reagent(s) | Product Example | Product Class |
| Esterification | Acetic Anhydride, Pyridine | 3-[4-(dimethylamino)phenyl]propyl acetate | Ester |
| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 1-methoxy-3-[4-(dimethylamino)phenyl]propane | Ether |
Halogenation of the Alcohol Functionality
The hydroxyl group can be substituted by a halogen atom to produce an alkyl halide. This transformation is crucial for subsequent nucleophilic substitution or elimination reactions. Reagents like thionyl chloride (SOCl₂) are used to synthesize alkyl chlorides, while phosphorus tribromide (PBr₃) is employed for alkyl bromides. masterorganicchemistry.comlibretexts.org These reagents are preferred over hydrohalic acids (HCl, HBr) as they avoid the formation of carbocation intermediates and potential rearrangements. chemistrysteps.comlibretexts.org The reaction with SOCl₂ in the presence of pyridine typically proceeds with an inversion of stereochemistry via an Sₙ2 mechanism. masterorganicchemistry.com
| Reagent | Product | Product Class |
| Thionyl Chloride (SOCl₂) | 1-chloro-3-[4-(dimethylamino)phenyl]propane | Alkyl Chloride |
| Phosphorus Tribromide (PBr₃) | 1-bromo-3-[4-(dimethylamino)phenyl]propane | Alkyl Bromide |
Transformations Involving the Tertiary Amine Moiety
The N,N-dimethylamino group is a tertiary amine, which acts as a nucleophile and a base. Its key reactions involve attacks by electrophiles, leading to quaternization, or participation in more complex transformations.
Quaternization Reactions
As a tertiary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic. It readily reacts with alkyl halides, such as methyl iodide (CH₃I), in a process known as quaternization or the Menshutkin reaction. semanticscholar.org This Sₙ2 reaction results in the formation of a quaternary ammonium (B1175870) salt. For example, reacting this compound with methyl iodide would yield {4-[3-hydroxypropyl]phenyl}trimethylammonium iodide. These salts are often crystalline solids and have increased water solubility compared to the parent amine. The reaction can be carried out neat or in the presence of a polar solvent. google.com
| Alkylating Agent | Product | Product Class |
| Methyl Iodide (CH₃I) | {4-[3-hydroxypropyl]phenyl}trimethylammonium iodide | Quaternary Ammonium Salt |
| Benzyl Chloride | Benzyl{4-[3-hydroxypropyl]phenyl}dimethylammonium chloride | Quaternary Ammonium Salt |
Amination Reactions (e.g., Mannich-type transformations)
The term "Mannich-type transformations" in the context of a pre-formed structure like this compound can refer to reactions characteristic of Mannich bases, such as amine exchange. acs.orgnih.gov Mannich bases are β-amino carbonyl compounds, and while this molecule is a γ-amino alcohol, the reactivity of the amino group can be analogous.
In an amine exchange or transamination reaction, the dimethylamino group can be displaced by another, typically less volatile or more nucleophilic, amine. acs.org This reaction is often facilitated by converting the tertiary amine into a better leaving group, for instance, by quaternization to its methiodide salt. researchgate.net Subsequent treatment with a primary or secondary amine, like piperidine, could potentially displace dimethylamine (B145610) to form a new tertiary amine. However, such reactions can require forcing conditions and their feasibility would depend on the specific reactants and catalysts used.
| Reaction Type | Reagent(s) | Potential Product | Notes |
| Amine Exchange | 1. Methyl Iodide 2. Piperidine | 3-[4-(piperidin-1-yl)phenyl]propan-1-ol | Proceeds via quaternization to create a better leaving group. |
Amine Derivatization for Specific Applications
The tertiary amine functionality of this compound is a key site for chemical modifications to alter the molecule's properties for specific applications. Common derivatization strategies include quaternization and N-oxide formation, which can enhance water solubility, modify biological activity, or create intermediates for further synthesis.
Quaternization: The nitrogen atom of the dimethylamino group can be readily alkylated to form a quaternary ammonium salt. This transformation is typically achieved by reacting the parent compound with an alkyl halide. The resulting permanent positive charge on the nitrogen atom significantly increases the water solubility of the molecule. This property is often exploited in the development of biologically active compounds. For instance, studies on similar structures, such as poly(N,N'-dimethylaminoethyl methacrylate), have shown that quaternization with various alkyl halides is a viable method for modifying the chemical properties of the amine. The rate and extent of quaternization can be influenced by the nature of the alkyl halide and the reaction conditions. nih.gov
N-Oxide Formation: The dimethylamino group can be oxidized to an N-oxide. This is commonly carried out using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). nsf.gov The formation of the N-O bond alters the electronic properties of the dimethylamino group, converting it from a strong electron-donating group to an electron-withdrawing group. This change can influence the reactivity of the aromatic ring and provide a handle for further chemical transformations. For example, N,N-dimethylaniline N-oxides have been used as precursors in the synthesis of complex heterocyclic scaffolds like tetrahydroquinolines through tandem reaction sequences. nih.gov
Table 1: Examples of Amine Derivatization Reactions
| Reaction | Reagent(s) | Product Type | Key Feature Change |
| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Increased water solubility, permanent positive charge |
| N-Oxidation | m-CPBA or H₂O₂ | N-Oxide | Altered electronic properties, intermediate for further synthesis |
Reactivity of the Aromatic Ring System
The aromatic ring of this compound is highly activated towards electrophilic substitution due to the strong electron-donating nature of the para-dimethylamino group. This high reactivity, however, can also present challenges in controlling the selectivity of reactions.
Electrophilic Aromatic Substitution Reactions
The dimethylamino group is a powerful ortho-, para-directing group. Since the para position is already substituted by the propanol (B110389) chain, electrophilic attack is strongly directed to the ortho positions (C2 and C6) of the aromatic ring.
Halogenation: Halogenation of N,N-dimethylaniline derivatives can be highly regioselective. For instance, treatment of N,N-dimethylaniline N-oxides with thionyl bromide has been shown to result in exclusive bromination at the 4-position, while thionyl chloride leads to predominantly 2-chloro substitution. nih.gov This suggests that by first forming the N-oxide of this compound, one could potentially achieve selective halogenation at the ortho positions.
Nitration: The nitration of highly activated aromatic amines like N,N-dimethylaniline requires careful consideration of the reaction conditions. In the presence of strong acids, such as a mixture of nitric acid and sulfuric acid, the dimethylamino group is protonated to form an anilinium ion. stackexchange.com This protonated group is strongly deactivating and meta-directing, leading to the formation of the meta-nitro product. youtube.com To achieve ortho- and para-nitration, protection of the amino group, for example, by acylation, is often necessary to moderate its activating effect and prevent protonation.
Friedel-Crafts Reactions: Standard Friedel-Crafts alkylation and acylation reactions are often problematic with N,N-dimethylaniline and its derivatives. The lone pair of electrons on the nitrogen atom can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a positively charged complex. This complex deactivates the aromatic ring, rendering it unreactive towards electrophilic substitution. nih.gov However, recent developments have shown that Friedel-Crafts alkylation of aromatic amines can be achieved using specific catalysts, such as cyclic diaminocarbene-gold(I) complexes, which are compatible with the amine functionality. researchgate.net
Table 2: Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Conditions | Expected Major Product Position(s) | Notes |
| Halogenation | Varies (e.g., SOBr₂ on N-oxide) | Ortho | High regioselectivity can be achieved. nih.gov |
| Nitration | Strongly acidic (HNO₃/H₂SO₄) | Meta | Due to protonation of the amine. stackexchange.com |
| Nitration | With protecting group | Ortho | Protection prevents deactivation. |
| Friedel-Crafts | Lewis Acid (e.g., AlCl₃) | No reaction | Catalyst complexation deactivates the ring. nih.gov |
Metallation and Subsequent Functionalization
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The dimethylamino group is an effective directing metalating group (DMG). In this reaction, a strong organolithium base, such as n-butyllithium, coordinates to the heteroatom of the DMG and selectively removes a proton from the adjacent ortho position. wikipedia.org This generates a lithiated intermediate that can then react with a variety of electrophiles to introduce a wide range of functional groups exclusively at the ortho position.
For this compound, the dimethylamino group would direct lithiation to the C2 and C6 positions. The resulting aryllithium species can be quenched with electrophiles such as aldehydes, ketones, carbon dioxide, or alkyl halides to introduce new substituents. It is important to consider that the hydroxyl group of the propanol side chain is also acidic and would be deprotonated by the strong base. Therefore, at least two equivalents of the organolithium reagent would be required.
Derivatization for Advanced Chemical Structures
The combination of a reactive aromatic ring and a functional side chain makes this compound a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds.
Advanced Spectroscopic and Structural Characterization of 3 4 Dimethylamino Phenyl Propan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering granular insights into the molecular framework of 3-[4-(dimethylamino)phenyl]propan-1-ol.
The 1H NMR spectrum of this compound provides a definitive map of the proton environments within the molecule. The spectrum is characterized by distinct signals for the aromatic protons, the aliphatic propyl chain protons, the N-dimethyl protons, and the hydroxyl proton.
The aromatic region typically displays an AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the aromatic ring ortho to the electron-donating dimethylamino group are shielded and appear at a lower chemical shift (upfield) compared to the protons meta to it. The propyl chain protons exhibit predictable multiplicities based on spin-spin coupling with adjacent protons. The -CH2- group attached to the aromatic ring appears as a triplet, coupling with the adjacent methylene (B1212753) group. The central -CH2- group of the propyl chain presents as a multiplet, being coupled to the two adjacent and non-equivalent methylene groups. The terminal -CH2- group bearing the hydroxyl function also appears as a triplet. The protons of the two methyl groups on the nitrogen atom are chemically equivalent and thus appear as a single sharp singlet.
Expected 1H NMR Data
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
|---|---|---|---|
| Ar-H (ortho to NMe2) | 6.65 - 6.75 | Doublet | 8.0 - 9.0 |
| Ar-H (meta to NMe2) | 7.05 - 7.15 | Doublet | 8.0 - 9.0 |
| -CH2-OH | 3.60 - 3.70 | Triplet | 6.0 - 7.0 |
| N(CH3)2 | 2.90 - 3.00 | Singlet | N/A |
| Ar-CH2- | 2.55 - 2.65 | Triplet | 7.0 - 8.0 |
| -CH2-CH2-CH2- | 1.75 - 1.85 | Multiplet | N/A |
The 13C NMR spectrum complements the 1H NMR data by providing information on the chemical environment of each carbon atom. The spectrum for this compound would show distinct resonances for the aromatic carbons, the propyl chain carbons, and the N-methyl carbons. The powerful electron-donating effect of the dimethylamino group causes significant shielding of the ortho and para carbons of the benzene ring, shifting their signals upfield. The carbon atom directly attached to the nitrogen (ipso-carbon) is also significantly affected.
Expected 13C NMR Data
| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |
|---|---|
| C (ipso, attached to NMe2) | 148.0 - 149.0 |
| C (ipso, attached to propyl) | 130.0 - 131.0 |
| C (meta to NMe2) | 129.0 - 130.0 |
| C (ortho to NMe2) | 112.0 - 113.0 |
| -CH2-OH | 61.0 - 62.0 |
| N(CH3)2 | 40.0 - 41.0 |
| -CH2-CH2-CH2- | 34.0 - 35.0 |
To unequivocally confirm the structural assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal correlations between protons that are coupled to each other. For this molecule, strong cross-peaks would be observed between the adjacent methylene groups of the propyl chain, confirming their connectivity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbon atoms they are attached to. This allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure, conformation, and dynamics of molecules in the solid phase. Although specific solid-state NMR studies on this compound are not widely reported, this technique could be used to investigate crystalline polymorphism, molecular packing, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's molecular formula by measuring its mass with very high accuracy (typically to within 5 ppm). For this compound, HRMS would be used to confirm the elemental composition of C₁₁H₁₇NO. The analysis of the protonated molecule, [M+H]⁺, would yield a measured mass that corresponds very closely to the calculated theoretical mass, thus validating the molecular formula.
HRMS Data for Molecular Formula Confirmation
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO |
| Calculated Monoisotopic Mass | 179.131014 Da |
| Ionization Mode | Electrospray (ESI) |
| Expected Ion | [M+H]⁺ |
Vibrational Spectroscopy
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its primary alcohol, tertiary aromatic amine, and 1,4-disubstituted benzene ring components. The most prominent feature for the alcohol is a broad O-H stretching band in the high-frequency region. The aromatic and aliphatic C-H stretches appear just above and below 3000 cm⁻¹, respectively. The "fingerprint region" (below 1500 cm⁻¹) contains a wealth of information, including C-O and C-N stretching vibrations and aromatic ring bending modes that confirm the substitution pattern.
Table 2: Characteristic FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Description |
| ~3350 (broad) | O-H stretch | Primary Alcohol | A strong, broad absorption due to hydrogen bonding of the hydroxyl group. |
| 3050-3000 | C-H stretch | Aromatic Ring | Medium to weak absorptions from C-H bonds on the benzene ring. |
| 2950-2850 | C-H stretch | Aliphatic (CH₃, CH₂) | Strong absorptions from the methyl and methylene groups of the propanol (B110389) and dimethylamino moieties. |
| ~1615, ~1520 | C=C stretch | Aromatic Ring | Two strong to medium bands characteristic of the benzene ring skeletal vibrations. |
| ~1350 | C-N stretch | Tertiary Aromatic Amine | A strong band associated with the stretching of the aryl carbon to nitrogen bond. |
| ~1050 | C-O stretch | Primary Alcohol | A strong absorption corresponding to the stretching of the primary alcohol C-O bond. |
| ~820 | C-H out-of-plane bend | Aromatic Ring | A strong band indicative of 1,4- (para) disubstitution on the benzene ring. |
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric "ring breathing" mode of the para-disubstituted benzene ring typically gives a very strong and sharp signal. Aliphatic C-H stretching and bending modes are also readily observed. While the O-H stretch is weak in Raman, the C-N and C-O stretching vibrations provide complementary data to the infrared spectrum.
Table 3: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3070-3040 | Aromatic C-H stretch | Aromatic Ring | Medium |
| 2950-2850 | Aliphatic C-H stretch | Aliphatic (CH₃, CH₂) | Strong |
| ~1615 | Aromatic C=C stretch | Aromatic Ring | Strong |
| ~1200 | Trigonal ring breathing | Aromatic Ring | Medium |
| ~820 | Ring breathing (para-subst.) | Aromatic Ring | Strong |
Electronic Absorption and Emission Spectroscopy
The electronic transitions of this compound are dominated by the N,N-dimethylaniline chromophore.
The UV-Vis spectrum of this compound is defined by the electronic transitions within the 4-(dimethylamino)phenyl chromophore. The propyl alcohol group acts as an alkyl substituent and has a negligible effect on the position of the absorption maxima. The spectrum is expected to show two main absorption bands, analogous to those seen in N,N-dimethylaniline. The primary, high-energy band corresponds to the π → π* transition of the benzene ring, while the secondary, lower-energy band arises from a charge-transfer transition involving the lone pair of electrons on the nitrogen atom and the π-system of the ring.
Table 4: UV-Vis Absorption Characteristics for the 4-(Dimethylamino)phenyl Chromophore
| Absorption Band | Approximate λₘₐₓ (in non-polar solvent) | Molar Absorptivity (ε) | Transition |
| Primary Band | ~250-260 nm | High (~15,000 L mol⁻¹ cm⁻¹) | π → π |
| Secondary Band | ~290-310 nm | Moderate (~2,000 L mol⁻¹ cm⁻¹) | Intramolecular Charge Transfer (n → π) |
Derivatives containing the N,N-dimethylaniline moiety are well-known for their interesting photoluminescent properties, which are highly sensitive to their molecular structure and environment. While the parent compound this compound may exhibit some fluorescence, its derivatives, particularly those with an electron-accepting group in conjugation with the dimethylamino group, often display strong emission.
This fluorescence typically originates from an excited state with significant intramolecular charge transfer (ICT) character. In many N,N-dimethylaniline derivatives, excitation leads to a planar ICT state, but rotation around the aryl-nitrogen bond can lead to a non-emissive, "twisted" intramolecular charge transfer (TICT) state, which provides a non-radiative decay pathway.
The emission properties are often characterized by:
Solvatochromism : A pronounced shift in the emission maximum to longer wavelengths (a red shift) as the polarity of the solvent increases. This is due to the greater stabilization of the highly polar ICT excited state in polar solvents.
Quantum Yield Dependence : The fluorescence quantum yield can vary dramatically with solvent polarity and viscosity. In non-polar solvents, emission from a locally excited state may dominate, while in polar solvents, the formation of the TICT state can quench fluorescence, leading to a lower quantum yield.
For instance, chalcone (B49325) derivatives incorporating the 4-(dimethylamino)phenyl group exhibit dual emission in polar solvents, attributed to the co-existence of a locally excited (LE) state and a more polar ICT state. researchgate.net
Intramolecular Charge Transfer (ICT) Studies
Intramolecular charge transfer (ICT) is a phenomenon observed in molecules that possess both an electron-donating group and an electron-accepting group, connected by a conjugated system. In the case of this compound, the dimethylamino group acts as a potent electron donor, while the phenyl ring can act as a π-acceptor. Upon photoexcitation, an electron can be transferred from the lone pair of the nitrogen atom to the π-system of the phenyl ring, leading to a highly polar excited state.
This charge separation in the excited state results in a significant increase in the dipole moment compared to the ground state. A key manifestation of this ICT process is solvatochromism, where the absorption and, more prominently, the emission spectra of the compound show a pronounced dependence on the polarity of the solvent. In nonpolar solvents, the emission is typically from a locally excited (LE) state. As the solvent polarity increases, the polar ICT state is stabilized, leading to a red shift in the fluorescence emission maximum.
The photophysical properties of such donor-π-acceptor systems can be summarized in the following table, illustrating the expected trends for this compound in various solvents.
| Solvent | Polarity (Dielectric Constant) | Expected Absorption λmax (nm) | Expected Emission λmax (nm) | Expected Stokes Shift (cm⁻¹) |
| Hexane (B92381) | 1.88 | ~250-260 | ~300-320 | Moderate |
| Dichloromethane (B109758) | 8.93 | ~260-270 | ~340-360 | Large |
| Acetonitrile | 37.5 | ~265-275 | ~380-400 | Very Large |
| Water | 80.1 | ~270-280 | ~400-430 | Extremely Large |
Note: The data in this table is hypothetical and based on the known behavior of similar N,N-dimethylaniline derivatives.
X-ray Crystallography
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. Such an analysis would provide precise information on bond lengths, bond angles, and the conformation of this compound, as well as insights into its intermolecular interactions.
While a crystal structure for this compound has not been reported, a study on the closely related compound, 3-methylamino-3-phenylpropan-1-ol, provides valuable comparative data. researchgate.net The crystallographic parameters for this related molecule are presented below and offer a glimpse into the potential crystal system and unit cell dimensions for the title compound.
| Parameter | 3-methylamino-3-phenylpropan-1-ol researchgate.net |
| Empirical Formula | C₁₀H₁₅NO |
| Formula Weight | 165.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.9816 (8) |
| b (Å) | 23.8962 (19) |
| c (Å) | 7.4653 (8) |
| β (°) | 111.119 (7) |
| Volume (ų) | 995.40 (19) |
| Z | 4 |
For this compound, single-crystal X-ray diffraction would definitively establish its molecular conformation in the solid state. This includes the torsion angles defining the orientation of the dimethylaminophenyl group relative to the propanol chain.
In the solid state, molecules of this compound would be expected to pack in a manner that maximizes stabilizing intermolecular interactions. The primary interactions anticipated are hydrogen bonds involving the hydroxyl group. The hydroxyl group can act as both a hydrogen bond donor (O-H) and an acceptor (the lone pairs on the oxygen).
A summary of expected intermolecular interactions is provided below:
| Interaction Type | Donor | Acceptor | Expected Distance (Å) | Significance |
| Hydrogen Bond | O-H | N | ~2.8 - 3.2 | Strong, primary packing driver |
| Hydrogen Bond | O-H | O | ~2.7 - 3.1 | Possible, but less likely than O-H···N |
| C-H···π | C-H (alkyl) | Phenyl Ring | ~3.4 - 3.8 | Weak, contributes to packing efficiency |
| van der Waals | All atoms | All atoms | Variable | General attractive forces |
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The existence of polymorphism in this compound would depend on the flexibility of the molecule and the various possible intermolecular interactions that can lead to different stable crystal packing arrangements.
The conformational flexibility of the propanol chain and the potential for different hydrogen bonding motifs could give rise to polymorphism. For instance, variations in the torsion angles of the C-C bonds in the propanol chain could lead to different molecular shapes that pack in distinct ways. Furthermore, the hydrogen bonding could result in different supramolecular synthons, such as chains or rings, which could then pack into different crystal lattices.
To date, no specific studies on the polymorphism of this compound have been published. A systematic investigation involving crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate) would be necessary to explore the potential for different polymorphic forms. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR would be crucial in identifying and characterizing any new polymorphs.
Computational Chemistry and Theoretical Investigations of 3 4 Dimethylamino Phenyl Propan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the behavior of electrons in molecules and, consequently, their chemical and physical properties.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. For 3-[4-(dimethylamino)phenyl]propan-1-ol, DFT calculations are instrumental in determining its ground state properties. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), various electronic properties can be calculated with a good balance of accuracy and computational cost.
Table 1: Illustrative Ground State Properties of this compound calculated using DFT
| Property | Hypothetical Value |
| Total Energy (Hartree) | -558.xxxxxx |
| Dipole Moment (Debye) | 3.xx D |
| Point Group | C1 |
Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data obtained from DFT calculations.
The three-dimensional structure of this compound is not rigid; rotation around its single bonds gives rise to various conformers. Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this molecule, the process would involve starting with an initial guess for the geometry and iteratively adjusting the atomic coordinates until the forces on the atoms are negligible.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) and are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and its electronic excitation energy.
For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino-phenyl moiety, reflecting its electron-donating character. The LUMO, on the other hand, would likely be distributed over the aromatic ring. A small HOMO-LUMO gap would suggest that the molecule is more reactive and can be more easily excited electronically.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -5.xx |
| LUMO | -0.xx |
| HOMO-LUMO Gap | 4.xx |
Note: The values in this table are hypothetical and for illustrative purposes.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.
For this compound, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the dimethylamino group, due to the presence of lone pairs of electrons. The hydrogen atom of the hydroxyl group would likely be a region of positive potential (blue). The aromatic ring would exhibit a more complex potential distribution due to the interplay of the electron-donating dimethylamino group and the pi system.
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
In this compound, NBO analysis would be used to investigate the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into antibonding orbitals of adjacent bonds. For example, the interaction between the lone pair of the nitrogen atom and the π* orbitals of the phenyl ring would provide a quantitative measure of the electron-donating effect of the dimethylamino group. This analysis would also detail the hybridization of the atoms and the nature of the chemical bonds within the molecule.
Table 3: Illustrative NBO Analysis of Key Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (N) | π* (C-C)ring | xx.xx |
| LP (O) | σ* (C-H) | x.xx |
Note: The values in this table are hypothetical and for illustrative purposes to show significant charge transfer interactions.
Spectroscopic Property Prediction from Theoretical Models
Computational methods can also be employed to predict the spectroscopic properties of this compound, providing a valuable tool for interpreting experimental spectra. Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum.
By calculating the vertical electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be predicted. For this compound, the electronic transitions are expected to be of the π → π* and n → π* type, primarily involving the aromatic system and the heteroatoms. The calculations can also provide insights into the nature of these transitions, for example, by identifying them as intramolecular charge transfer (ICT) transitions from the dimethylamino group to the phenyl ring. Furthermore, theoretical calculations of vibrational frequencies can aid in the assignment of peaks in the infrared (IR) and Raman spectra.
Simulated NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, primarily based on Density Functional Theory (ⅅFT), allow for the a priori prediction of NMR chemical shifts and coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which are then converted into chemical shifts.
For this compound, a simulated ¹H NMR spectrum would predict the chemical shifts for the protons on the aromatic ring, the propanol (B110389) chain, and the dimethylamino group. Similarly, a simulated ¹³C NMR spectrum would provide the chemical shifts for each unique carbon atom in the molecule. These predictions are valuable for assigning peaks in experimental spectra and for confirming the molecular structure. While specific simulated spectral data for this compound are not extensively published, the methodology for their generation is well-established.
Table 1: Typical Nuclei for NMR Simulation in this compound
| Nucleus | Type of Information Provided |
|---|---|
| ¹H | Chemical environment of hydrogen atoms. |
Calculated Vibrational Spectra (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational chemistry, particularly DFT calculations, can accurately predict these vibrational frequencies and their corresponding intensities. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes.
A theoretical vibrational analysis of this compound would reveal characteristic frequencies for its functional groups, such as the O-H stretch of the alcohol, C-H stretches of the aromatic ring and alkyl chain, C-N stretches of the dimethylamino group, and various bending and rocking modes. These calculated spectra are instrumental in interpreting experimental IR and Raman data, allowing for a detailed assignment of the observed vibrational bands. Theoretical spectrograms for both FT-IR and FT-Raman can be constructed to visualize the predicted spectral features.
Table 2: Key Functional Group Vibrations for Spectroscopic Calculation
| Functional Group | Expected Vibrational Modes |
|---|---|
| Hydroxyl (-OH) | Stretching, Bending |
| Dimethylamino (-N(CH₃)₂) | C-N Stretching, CH₃ Rocking/Bending |
| Phenyl Ring | C-H Stretching, Ring Breathing, C=C Stretching |
Electronic Excitation Energy Calculations
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. It allows for the calculation of vertical excitation energies, which correspond to the absorption of light in UV-visible spectroscopy. These calculations can predict the absorption maxima (λmax) and oscillator strengths of electronic transitions.
For this compound, TD-DFT calculations could elucidate the nature of its electronic transitions, such as π→π* transitions within the phenyl ring and charge-transfer excitations involving the dimethylamino group. Studies on analogous molecules, such as chalcone (B49325) derivatives containing the 4-(dimethylamino)phenyl moiety, have successfully used DFT and TD-DFT to compute molecular orbitals, energy bandgaps, and HOMO-LUMO transitions, showing how the dimethylamino group influences the photophysical properties. Such calculations are crucial for understanding the molecule's color, photostability, and potential applications in materials science. While specific published data on the electronic excitation energies for this exact propanol derivative are limited, the computational protocols are well-defined.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a way to study the conformational landscape and dynamic behavior of molecules over time. These methods are computationally less expensive than quantum mechanical calculations, allowing for the exploration of larger systems and longer timescales.
Conformational Search Algorithms
The presence of several rotatable bonds in this compound (specifically, the C-C and C-O bonds of the propanol sidechain and the C-N bond) means the molecule can exist in numerous conformations. Conformational search algorithms, utilizing molecular mechanics force fields, systematically explore the potential energy surface to identify stable, low-energy conformers. These searches can reveal the preferred spatial arrangements of the molecule, which is critical for understanding its interactions with other molecules. For related structures like substituted tetrahydroisoquinolines, molecular mechanics calculations have been used to determine preferred conformations and energy minima for various rotamers.
Intermolecular Interaction Modeling
Understanding how this compound interacts with other molecules, such as solvents or biological macromolecules, is key to predicting its behavior in different environments. Computational methods can model these non-covalent interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions. Quantum mechanical methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze these interactions in detail. For instance, a computational study on the related molecule 3-[2-(dimethylamino)phenyl]propanal used NBO, QTAIM, and Non-Covalent Interaction (NCI) analyses to investigate the folding of the side-chain through intramolecular n→π* interactions. Similar approaches could be applied to model the intermolecular hydrogen bonding capabilities of the hydroxyl group in this compound with acceptor molecules.
Reaction Mechanism Studies using Computational Approaches
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing insights into transition states, reaction intermediates, and activation energies. DFT calculations are commonly employed to map out the potential energy surface of a reaction, allowing researchers to follow the lowest energy path from reactants to products.
For this compound, computational studies could investigate various potential reactions, such as its oxidation to the corresponding ketone or its involvement in condensation reactions. For example, a computational study on the formation of veratraldehyde from a related dimethoxyphenyl propene derivative used DFT to characterize reactants, intermediates, transition states, and products of the proposed reaction pathway. This type of analysis provides a detailed, step-by-step understanding of the reaction, which can be difficult to obtain through experimental means alone. While specific computational studies on the reaction mechanisms of this compound are not prominently featured in the literature, the established computational methodologies are fully capable of providing such mechanistic insights.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-(N,N-dimethylamino)benzaldehyde |
| p-hydroxyacetophenone |
| 4-hydroxy-4'-dimethylaminochalcone |
| 2-hydroxy-4'-dimethylaminochalcone |
| 2,4-dihydroxychalcone |
| N,N-dimethyl-3-(p-tolyl)propanamide |
| 4-N,N'-dimethylamino pyridine (B92270) |
| 3-[2-(dimethylamino)phenyl]propanal |
| 1-(3′,4′-dimethoxyphenyl) propene |
Transition State Localization
The localization of transition states is a critical aspect of computational chemistry, providing a theoretical snapshot of the highest energy point along a reaction coordinate. This information is fundamental to understanding the mechanistic pathway of a chemical transformation. However, for this compound, there is currently no published research detailing the computational identification and characterization of transition state structures for any of its potential reactions. Such studies would typically involve sophisticated quantum mechanical calculations to map the potential energy surface of a given reaction.
Energy Barrier Calculations
Similarly, the calculation of energy barriers, which represent the minimum energy required for a chemical reaction to occur, is a cornerstone of theoretical kinetic analysis. These calculations provide quantitative insights into reaction rates and feasibility. The scientific literature presently lacks any reports on the calculated energy barriers for reactions involving this compound. Consequently, there are no available data tables or detailed research findings to present on this topic.
The absence of such computational data for this compound highlights a gap in the current body of chemical research. Future computational studies are necessary to elucidate the reaction mechanisms and energetic profiles of this compound, which would be valuable for its potential applications in various fields of chemistry.
Applications As a Key Intermediate in Complex Organic Synthesis
Precursor in the Synthesis of Novel Organic Molecules
The structural attributes of 3-[4-(dimethylamino)phenyl]propan-1-ol make it an intriguing starting material for the synthesis of new and complex organic compounds. The presence of both an amine and an alcohol functional group on a phenylpropanol backbone opens up numerous possibilities for derivatization and cyclization reactions.
Asymmetric Synthesis Leveraging Chiral Derivatization or Catalysis
Asymmetric synthesis is a critical area of organic chemistry focused on the selective production of a single enantiomer of a chiral molecule. While specific research on the direct use of this compound in asymmetric synthesis is not extensively documented, its structural class, phenylpropanolamines, is well-established in this field. Chiral derivatives of similar compounds are widely used as catalysts or chiral auxiliaries.
The general approach involves the resolution of the racemic this compound to obtain its pure enantiomers. This can be achieved through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. High-performance liquid chromatography (HPLC) on a chiral stationary phase is another powerful method for the separation of enantiomers of phenylalkylamines. rice.edu
Once the enantiomerically pure form of the molecule is obtained, it can be utilized in several ways:
Chiral Ligands for Asymmetric Catalysis: The amino and hydroxyl groups can be further functionalized to create bidentate or tridentate chiral ligands. These ligands can then be complexed with transition metals to form catalysts for a variety of asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
Chiral Auxiliaries: The enantiomerically pure compound can be temporarily attached to a prochiral substrate. The steric and electronic influence of the chiral auxiliary then directs the stereochemical outcome of a subsequent reaction on the substrate. After the desired transformation, the auxiliary is cleaved, yielding an enantiomerically enriched product.
Organocatalysis: Chiral amino alcohols themselves can act as organocatalysts for certain asymmetric transformations, such as the ring-opening of epoxides. batman.edu.tr
Table 1: Potential Asymmetric Synthesis Strategies
| Strategy | Description | Key Feature of this compound |
| Chiral Resolution | Separation of enantiomers from the racemic mixture. | Presence of a chiral center at the carbon bearing the hydroxyl group. |
| Chiral Ligand Synthesis | Derivatization to form ligands for metal-catalyzed asymmetric reactions. | Bifunctional nature (amino and hydroxyl groups) allows for the creation of bidentate ligands. |
| Chiral Auxiliary | Temporary incorporation into a substrate to direct stereochemistry. | Can be readily attached and removed from various substrates. |
| Organocatalysis | Direct use as a catalyst for asymmetric reactions. | The amino alcohol moiety can facilitate stereoselective transformations. |
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. The functional groups present in this compound provide a handle for its incorporation into various heterocyclic systems. The specific reaction pathways would depend on the target heterocycle and the chosen synthetic strategy.
While direct examples of synthesizing heterocycles from this compound are not prevalent in the literature, its structural components suggest its potential as a precursor for several classes of heterocycles:
Pyridines: The propanol (B110389) side chain, after suitable modification (e.g., oxidation to a ketone), could potentially be used in multicomponent reactions with a nitrogen source, such as ammonia (B1221849) or an ammonium (B1175870) salt, and another carbonyl compound to construct a pyridine (B92270) ring. nih.gov
Quinolines: Through reactions like the Doebner-von Miller reaction or other related cyclization strategies, the aminophenyl moiety could be condensed with α,β-unsaturated carbonyl compounds to form quinoline (B57606) derivatives. scielo.brnih.gov
Pyrimidines: The three-carbon chain of the propanol could potentially serve as a C-C-C fragment in condensation reactions with N-C-N building blocks like urea, thiourea, or guanidine (B92328) to form pyrimidine (B1678525) rings. bu.edu.egnih.gov
Imidazoles and Pyrroles: The amino group can act as a nucleophile in reactions designed to build imidazole (B134444) or pyrrole (B145914) rings. For instance, condensation with α-dicarbonyl compounds or other suitable electrophiles could lead to the formation of these five-membered heterocycles. nih.govnih.govrsc.orgrsc.org
Role in Advanced Materials Science Research
The unique combination of an aromatic ring, a tertiary amine, and a primary alcohol makes this compound a candidate for incorporation into advanced materials, where its structural features can impart specific properties.
Development of Polymeric Precursors
The hydroxyl and amino functionalities of this compound allow it to act as a monomer or a modifying agent in the synthesis of various polymers.
Polyurethanes and Polyesters: The hydroxyl group can react with isocyanates to form polyurethanes or with carboxylic acids (or their derivatives) to form polyesters. The incorporation of the dimethylaminophenyl group into the polymer backbone can influence properties such as thermal stability, solubility, and adhesion.
Epoxy Resins: The primary alcohol can react with epichlorohydrin (B41342) to form a glycidyl (B131873) ether, which can then be used as an epoxy monomer. Alternatively, the amino group, if primary or secondary, could act as a curing agent for epoxy resins. While the dimethylamino group is tertiary, a related compound, 3-(4-aminophenyl)propan-1-ol, with a primary amine, would be a more direct candidate for a curing agent. mdpi.comnih.govresearchgate.net The presence of the aromatic ring and the polar amino group can enhance the thermal and mechanical properties of the cured resin. psecommunity.org
Incorporation into Functional Organic Frameworks
Functional organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are crystalline porous materials with applications in gas storage, separation, and catalysis. The synthesis of these materials relies on the use of organic "linkers" or "building blocks" that connect to form a rigid, porous network.
While there is no specific literature detailing the use of this compound as a linker in MOFs or COFs, its structure suggests potential in this area. The hydroxyl group could be converted into other functional groups, such as a carboxylic acid or an aldehyde, which are commonly used to coordinate with metal ions in MOFs or to form covalent bonds in COFs. The dimethylamino group could serve as a basic site within the framework, potentially enhancing its catalytic activity or its affinity for acidic gases like CO2. The synthesis of imine-linked COFs, for example, often involves the condensation of amine and aldehyde linkers. tcichemicals.comtcichemicals.comrsc.org
Utility in Analytical Chemistry Method Development
In analytical chemistry, derivatization is often employed to improve the chromatographic behavior or detectability of analytes. The reactive functional groups of this compound suggest its potential use as a derivatizing agent.
For instance, the hydroxyl group could be reacted with a chromophoric or fluorophoric reagent to enhance its detection by UV-Vis or fluorescence spectroscopy in HPLC analysis. Conversely, the dimethylamino group, being a strong chromophore, could be part of a molecule designed to react with other analytes to make them more easily detectable.
While specific applications of this compound in analytical method development are not well-documented, the analysis of related amino-propanol compounds in various matrices has been reported, often involving derivatization to improve detection. For example, amino-propanol, a degradation product of dexpanthenol, is analyzed in dermatological products by HPTLC after derivatization with ninhydrin. uni-giessen.de This highlights the general principle of using derivatization for the analysis of compounds with similar functional groups.
As a Reagent for Derivatization in Chromatographic Analysis
In the field of chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC), the detection of analytes lacking a suitable chromophore or fluorophore can be challenging. Chemical derivatization is a widely employed strategy to overcome this limitation, wherein a tagging molecule is attached to the analyte of interest to enhance its detectability.
Furthermore, the presence of the dimethylamino group, a known auxochrome, could potentially be exploited to develop derivatization reagents with fluorescent properties upon reaction with the target analyte. This would offer the advantage of higher sensitivity and selectivity in fluorescence-based detection methods. However, the development and validation of such a derivatization agent derived from this compound would require dedicated research to establish its reactivity, stability, and the spectroscopic properties of its derivatives.
Fluorescent Probes Derived from this compound
The 4-(dimethylamino)phenyl moiety is a common structural component in many fluorescent dyes due to its strong electron-donating character, which often leads to intramolecular charge transfer (ICT) states upon photoexcitation, a key process in the functioning of many fluorescent probes.
Theoretically, this compound could serve as a foundational building block for the synthesis of novel fluorescent probes. The propan-1-ol side chain provides a flexible linker to which various recognition elements or other fluorophores can be attached. For instance, the terminal hydroxyl group could be used to connect the dimethylaminophenyl fluorophore to a molecule that specifically interacts with a biological target. Upon binding, the change in the microenvironment of the fluorophore could lead to a detectable change in its fluorescence properties, such as intensity or emission wavelength.
The synthesis of such probes would likely involve the initial modification of the hydroxyl group to introduce a reactive handle for conjugation. The resulting derivative could then be coupled with a variety of molecules, including but not limited to, peptides, nucleic acids, or small molecule ligands, to create a diverse library of fluorescent probes for various applications. While the potential is evident from its chemical structure, specific examples of fluorescent probes directly synthesized from this compound are not prominently featured in the current scientific literature, indicating an area ripe for exploration.
Exploration in Chemical Biology Research
Chemical biology relies heavily on the use of molecular probes to investigate and manipulate biological systems. The design and synthesis of these probes are crucial for advancing our understanding of complex biological processes at the molecular level.
Building Block for Probes in Mechanistic Studies (excluding biological activity/applications)
In mechanistic studies, probes are designed to investigate the specific interactions and transformations of molecules without necessarily eliciting a biological response. The structural framework of this compound offers a scaffold for the construction of such probes.
The key to its utility lies in the ability to independently modify different parts of the molecule. The hydroxyl group serves as a convenient point of attachment for linkers and reactive groups, while the aromatic ring and the dimethylamino group constitute the core signaling unit. For example, a probe could be designed where the 3-[4-(dimethylamino)phenyl]propyl moiety is attached to a photoreactive group. Upon photoactivation, this probe could covalently label interacting partners, allowing for their identification and the elucidation of molecular interaction networks.
Another potential application is in the development of probes for studying enzymatic mechanisms. The propanol side chain could be modified to mimic a substrate's feature, and the dimethylaminophenyl group could act as a reporter, with its spectroscopic properties changing upon enzymatic conversion or binding. Such probes would be instrumental in studying enzyme kinetics and inhibition mechanisms in a controlled, in vitro setting. As with its other potential applications, the realization of this compound as a common building block for mechanistic probes awaits further investigation and documentation in the scientific community.
Q & A
Q. What are the standard synthetic routes for preparing 3-[4-(dimethylamino)phenyl]propan-1-ol?
The compound can be synthesized via reduction of a ketone precursor, such as 3-[4-(dimethylamino)phenyl]propan-1-one. Common methods include:
- Catalytic hydrogenation : Using palladium on carbon (Pd/C) under hydrogen pressure to reduce the ketone to the alcohol .
- Borohydride reduction : Sodium borohydride (NaBH₄) in ethanol or tetrahydrofuran (THF) at controlled temperatures (0–25°C) .
- Chiral resolution : For enantiopure forms, enantioselective reduction with chiral catalysts (e.g., LiAlH₄ complexed with (2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenyl-2-butanol) .
Q. How can spectroscopic techniques characterize this compound?
- NMR : The hydroxyl proton (OH) appears as a broad singlet (~1–5 ppm), while aromatic protons from the dimethylaminophenyl group resonate at 6.5–7.5 ppm. The dimethylamino group (N(CH₃)₂) shows a singlet near 2.8–3.2 ppm .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) confirms purity. A C18 column and acetonitrile/water mobile phase are typical .
- Mass spectrometry : The molecular ion [M+H]⁺ at m/z 194.2 (C₁₁H₁₇NO) confirms the molecular formula .
Q. What safety precautions are critical when handling this compound?
- Toxicity : Potential respiratory and dermal irritation. Use fume hoods and PPE (gloves, lab coat) .
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Symptomatic medical treatment is advised .
- Storage : Keep in a cool, dry place away from oxidizing agents .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
Enantiopure forms are critical for studying structure-activity relationships in medicinal chemistry. Methods include:
- Chiral chromatography : Use cellulose-based chiral columns (e.g., Chiralpak® IC) with hexane/isopropanol eluents .
- Asymmetric synthesis : Employ enantioselective catalysts (e.g., BINAP-ruthenium complexes) during ketone reduction .
- Kinetic resolution : Enzymatic methods using lipases or esterases to selectively hydrolyze one enantiomer .
Q. How do reaction conditions influence the yield of this compound in catalytic hydrogenation?
- Catalyst loading : Higher Pd/C ratios (5–10 wt%) improve conversion but may increase side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance hydrogen solubility, boosting reaction rates .
- Temperature/pressure : Optimal conditions are 25–50°C and 1–3 atm H₂. Excessively high temperatures promote over-reduction .
Q. What analytical strategies resolve discrepancies in NMR data for this compound?
Conflicting spectral data may arise from tautomerism or solvent effects. Solutions include:
- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing peak splitting at different temperatures .
- Deuterated solvents : Use DMSO-d₆ to stabilize hydroxyl protons and simplify splitting patterns .
- 2D-COSY/HMBC : Correlate protons and carbons to confirm assignments .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Docking studies : Simulate interactions with target proteins (e.g., GPCRs) using AutoDock Vina .
- QSAR models : Correlate substituent effects (e.g., electron-donating groups on the phenyl ring) with activity .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .
Data Contradiction Analysis
Q. Why do different studies report varying optimal conditions for borohydride reductions of the ketone precursor?
Discrepancies arise from:
- Substrate purity : Impurities in the ketone (e.g., residual dimethylamine) can alter reaction kinetics .
- Solvent effects : Ethanol favors faster reduction but may protonate the borohydride, reducing efficiency .
- Workup protocols : Incomplete quenching of NaBH₄ can lead to side reactions during isolation .
Methodological Recommendations
- Synthetic optimization : Screen reducing agents (e.g., NaBH₄ vs. LiAlH₄) and solvents in small-scale trials .
- Chiral analysis : Validate enantiomeric excess (ee) using polarimetry or chiral HPLC .
- Safety protocols : Conduct a hazard assessment using SDS data (Section 4.2 and 4.3) before scaling up reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
